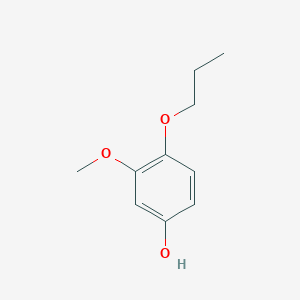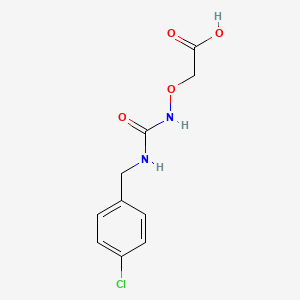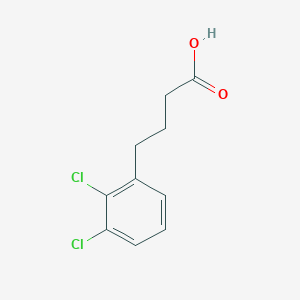
2-(Aminomethyl)quinolin-8-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)quinolin-8-olhydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of an aminomethyl group at the 2-position and a hydroxyl group at the 8-position on the quinoline ring, with the hydrochloride salt form enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)quinolin-8-olhydrochloride typically involves the Mannich reaction, a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction involves the condensation of 8-hydroxyquinoline with formaldehyde and a primary or secondary amine under mild conditions . The reaction is usually carried out in an aprotic solvent such as acetone under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the Mannich reaction can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as tetrabutylammonium iodide can further enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)quinolin-8-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)quinolin-8-olhydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, making it useful in studying metalloproteins and metalloenzymes.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)quinolin-8-olhydrochloride involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its antimicrobial and antifungal properties.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.
7-Iodo-8-hydroxyquinoline: Known for its potent anticancer activity.
Uniqueness
2-(Aminomethyl)quinolin-8-olhydrochloride is unique due to the presence of the aminomethyl group, which enhances its solubility and reactivity compared to other 8-hydroxyquinoline derivatives. This modification also imparts additional biological activities, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H11ClN2O |
|---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
2-(aminomethyl)quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8;/h1-5,13H,6,11H2;1H |
InChI-Schlüssel |
AAYJIQLOFBWVDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-phenylpiperazine](/img/structure/B8454022.png)


![1-[2-(4-Ethynyl-phenoxy)-ethyl]-pyrrolidine](/img/structure/B8454037.png)



